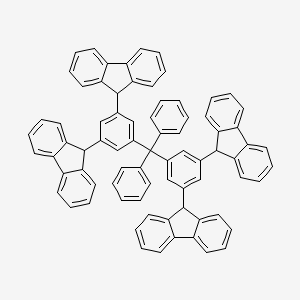
Bis(3,5-di(9H-fluoren-9-yl)phenyl)diphenylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane: is a compound known for its unique properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound contains four electron-donating carbazole groups linked by a diphenylsilane core, which contributes to its high thermal stability and excellent photophysical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane typically involves the reaction of carbazole derivatives with diphenylsilane under controlled conditions. The process often includes steps such as:
Formation of Carbazole Derivatives: Carbazole is functionalized to introduce reactive groups.
Coupling Reaction: The functionalized carbazole derivatives are then coupled with diphenylsilane using catalysts and solvents to facilitate the reaction.
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using advanced techniques such as sublimation to achieve >99% purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the carbazole moieties.
Substitution: Substitution reactions can occur at the phenyl or carbazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Catalysts: Palladium or other transition metals are often used in coupling reactions.
Solvents: Dichloromethane, toluene, and other organic solvents are commonly used.
Major Products: : The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinone derivatives, while substitution can introduce various functional groups onto the phenyl or carbazole rings .
Wissenschaftliche Forschungsanwendungen
Chemistry
Host Material in OLEDs: Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane is widely used as a host material in blue phosphorescent OLEDs due to its high triplet energy and excellent charge transport properties.
Biology and Medicine
Industry
Wirkmechanismus
The compound exerts its effects primarily through its ability to transport charge and emit light. The electron-donating carbazole groups facilitate efficient charge transport, while the diphenylsilane core provides structural stability. The high triplet energy of the compound allows it to act as an effective host material in OLEDs, enhancing the device’s efficiency and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Similar structure but with different substitution patterns.
1,3-bis(9H-carbazol-9-yl)benzene: Another carbazole-based compound used in OLEDs.
Uniqueness: : Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane stands out due to its combination of high thermal stability, excellent photophysical properties, and efficient charge transport. These characteristics make it a preferred choice for high-performance OLED applications .
Eigenschaften
Molekularformel |
C77H52 |
|---|---|
Molekulargewicht |
977.2 g/mol |
IUPAC-Name |
9-[3-[[3,5-bis(9H-fluoren-9-yl)phenyl]-diphenylmethyl]-5-(9H-fluoren-9-yl)phenyl]-9H-fluorene |
InChI |
InChI=1S/C77H52/c1-3-23-53(24-4-1)77(54-25-5-2-6-26-54,55-45-49(73-65-35-15-7-27-57(65)58-28-8-16-36-66(58)73)43-50(46-55)74-67-37-17-9-29-59(67)60-30-10-18-38-68(60)74)56-47-51(75-69-39-19-11-31-61(69)62-32-12-20-40-70(62)75)44-52(48-56)76-71-41-21-13-33-63(71)64-34-14-22-42-72(64)76/h1-48,73-76H |
InChI-Schlüssel |
USZHDELYXSKOKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC(=C3)C4C5=CC=CC=C5C6=CC=CC=C46)C7C8=CC=CC=C8C9=CC=CC=C79)C1=CC(=CC(=C1)C1C2=CC=CC=C2C2=CC=CC=C12)C1C2=CC=CC=C2C2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


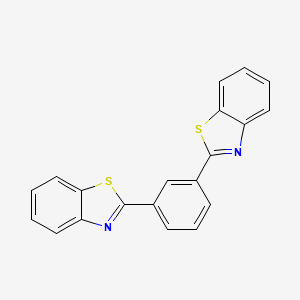
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100976.png)
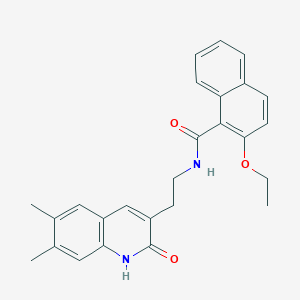
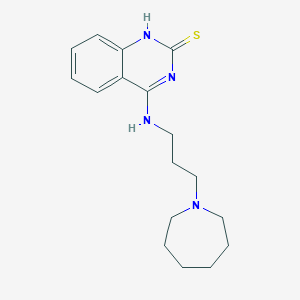
![1-[1-[5-amino-2-(4-methylpentanoylamino)-5-oxopentanoyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[3-(1H-imidazol-4-yl)-1-[[1-[[3-(1H-imidazol-4-yl)-1-[[3-(1H-imidazol-4-yl)-1-[[1-[[4-methyl-1-(2-methylpyrrolidin-1-yl)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B14100999.png)
![2-(3-Methoxypropyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101003.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14101013.png)

![4-methyl-2-phenyl-5-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B14101025.png)
![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14101032.png)
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14101049.png)
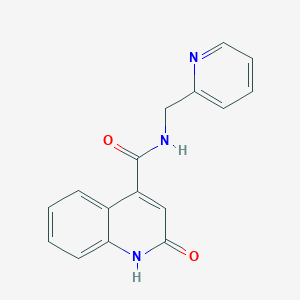
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101057.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14101058.png)
